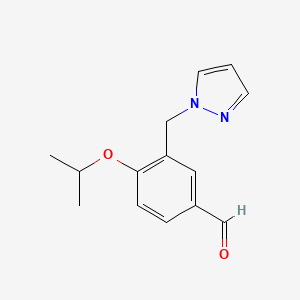

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde

Description

Historical Background and Discovery

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde (CAS: 1015844-32-2) is a synthetic organic compound first reported in the early 21st century. While its exact discovery timeline remains undocumented in public literature, its structural analogs emerged in pharmaceutical and agrochemical research during the 2000s. For example, patents such as WO2015123282A1 (2015) describe improved synthetic routes for pyrazole-containing imidazolidinediones, reflecting broader interest in pyrazole derivatives during this period. The compound’s development aligns with advancements in multicomponent reactions and heterocyclic chemistry, which prioritized modular synthesis of bioactive scaffolds.

Nomenclature and Identification

The compound is systematically named using IUPAC guidelines:

- IUPAC Name : 4-Propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde

- Alternative Names :

- 4-Isopropoxy-3-((1H-pyrazol-1-yl)methyl)benzaldehyde

- 3-((1H-Pyrazol-1-yl)methyl)-4-isopropoxybenzaldehyde

Key Identifiers :

| Parameter | Value |

|---|---|

| CAS Registry Number | 1015844-32-2 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |

| InChI Key | IPISKFFBJGWHOW-UHFFFAOYSA-N |

Chemical Classification and Taxonomic Position

The compound belongs to three distinct chemical classes:

- Benzaldehyde Derivatives : Characterized by the aromatic benzaldehyde core (C₆H₅CHO).

- Pyrazole-Containing Compounds : Features a 1H-pyrazole ring linked via a methylene group.

- Ethers : Contains an isopropoxy group (–OCH(CH₃)₂).

Taxonomic Hierarchy :

- Kingdom : Organic Compounds

- Class : Heterocyclic Compounds (Pyrazoles)

- Subclass : Substituted Benzaldehydes

- Family : Alkoxybenzaldehydes with Heteroaromatic Substituents

Significance in Organic Chemistry and Related Fields

This compound exemplifies strategic molecular design in synthetic chemistry:

- Drug Discovery : Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity. For instance, analogs like baricitinib (a Janus kinase inhibitor) highlight pyrazole’s therapeutic relevance.

- Agrochemicals : Pyrazole motifs are critical in fungicides (e.g., bixafen) and herbicides, leveraging their bioactivity.

- Materials Science : The isopropoxy group enhances solubility in nonpolar solvents, making the compound a candidate for polymer functionalization.

Table 1: Comparative Analysis of Pyrazole Derivatives

| Feature | This compound | Baricitinib (Anti-inflammatory) | Bixafen (Fungicide) |

|---|---|---|---|

| Core Structure | Benzaldehyde + pyrazole | Pyrazole + pyrrolopyrimidine | Pyrazole + carboxamide |

| Functional Groups | Aldehyde, ether, pyrazole | Nitrile, amine | Fluorine, carboxamide |

| Molecular Weight (g/mol) | 244.29 | 371.41 | 342.16 |

The compound’s modular structure enables facile derivatization, as demonstrated in multicomponent syntheses of pyrazolo[3,4-b]pyridines. Its aldehyde group also serves as a reactive handle for Schiff base formation, a key reaction in coordination chemistry.

Properties

IUPAC Name |

4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPISKFFBJGWHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236550 | |

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015844-32-2 | |

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015844-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from a suitably substituted benzaldehyde (e.g., 4-isopropoxybenzaldehyde).

- Introduction of the pyrazol-1-ylmethyl substituent at the 3-position via nucleophilic substitution or condensation reactions.

- Multi-step organic transformations under controlled temperature and pH conditions.

- Purification by crystallization or chromatographic techniques.

The reaction conditions are optimized to maintain the integrity of the aldehyde group while enabling selective substitution on the aromatic ring.

Detailed Synthetic Route

A representative synthetic route includes the following steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-isopropoxybenzaldehyde | Starting material commercially available or synthesized by alkylation of 4-hydroxybenzaldehyde with isopropyl halide under basic conditions | Ensures the isopropoxy group is installed at the para position |

| 2 | Formation of 3-(pyrazol-1-ylmethyl) substituent | Reaction of 4-isopropoxybenzaldehyde with pyrazole under mild acidic or basic catalysis, often using formaldehyde or a suitable methylene donor | Reaction temperature typically ambient to 50°C; solvent: polar aprotic or protic solvents |

| 3 | Purification | Crystallization from ethanol or ethyl acetate; washing with cold solvents to remove impurities | Yields typically range from 70% to 90% depending on reaction scale and conditions |

This method leverages the nucleophilicity of the pyrazole nitrogen to form a methylene bridge to the benzaldehyde ring, preserving the aldehyde functionality.

Reaction Conditions and Optimization

- Temperature: Reactions are generally conducted between 0°C and 60°C to avoid decomposition of sensitive groups.

- Solvents: Ethyl acetate, ethanol, or dichloromethane are commonly used solvents.

- Catalysts: Mild acids (e.g., acetic acid) or bases (e.g., triethylamine) facilitate the substitution reaction.

- Reaction Time: Typically 2 to 24 hours depending on the step and scale.

- Purification: Recrystallization at controlled temperatures (0°C to 25°C) enhances purity.

Example Experimental Procedure (Adapted)

| Operation | Details |

|---|---|

| Reaction Setup | Dissolve 4-isopropoxybenzaldehyde (1 equiv) and pyrazole (1.1 equiv) in ethyl acetate |

| Catalyst Addition | Add triethylamine (0.1 equiv) to the reaction mixture |

| Temperature Control | Stir at 0–25°C for 2 hours |

| Workup | Quench with water, separate organic layer, wash with brine, dry over anhydrous sodium sulfate |

| Concentration | Evaporate solvent under reduced pressure |

| Purification | Recrystallize from ethanol at 0–5°C |

| Yield | Approximately 85–90% isolated yield |

This procedure aligns with standard organic synthesis protocols for pyrazole-substituted benzaldehydes and is supported by analogous pyrazole chemistry literature.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of pyrazole and aldehyde protons and the isopropoxy group.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity.

- Crystallization: Used to obtain pure solid product, often from ethanol or ethyl acetate at low temperatures.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting Material | 4-Isopropoxybenzaldehyde | Commercial or synthesized |

| Pyrazole Equiv. | 1.0–1.1 | Slight excess to drive reaction |

| Catalyst | Triethylamine or Acetic Acid | Mild base or acid |

| Solvent | Ethyl acetate, ethanol, dichloromethane | Polar aprotic or protic |

| Temperature | 0–60°C | Controlled to avoid side reactions |

| Reaction Time | 2–24 hours | Depends on scale and conditions |

| Yield | 70–90% | High yield achievable with optimization |

| Purification | Recrystallization | Enhances purity |

Research Findings and Notes

- The isopropoxy substituent enhances the compound’s solubility and biological activity profile.

- The pyrazol-1-ylmethyl group is introduced via nucleophilic substitution or Mannich-type reactions.

- Reaction monitoring by HPLC and NMR is critical to ensure selective substitution without aldehyde degradation.

- Purification by low-temperature crystallization improves product stability and yield.

- Analogous pyrazole derivatives have been synthesized using similar methods, confirming the robustness of this approach.

Chemical Reactions Analysis

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activities

Research indicates that 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may act as an anti-inflammatory agent, potentially useful in treating conditions characterized by inflammation.

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent.

- Antiviral Potential : Some studies hint at its antiviral properties, although further research is needed to elucidate the mechanisms and effectiveness of these actions.

Case Studies and Research Findings

A review of literature reveals various case studies where pyrazole derivatives have been evaluated for their anticancer properties. For instance, Mannich bases derived from similar structures have demonstrated cytotoxic effects against different cancer cell lines, including hepatocellular carcinoma and breast cancer cells . The structural similarities suggest that this compound could exhibit comparable effects.

Agrochemistry Applications

Pyrazole compounds are widely recognized in agrochemistry for their potential use as pesticides or growth regulators. The unique structure of this compound may enhance its effectiveness in agricultural applications by providing specific biological activity against pests or promoting plant growth.

Coordination Chemistry

The coordination chemistry of pyrazole derivatives is an area of active research. Compounds like this compound can potentially form coordination complexes with metal ions, which may lead to novel materials with applications in catalysis or materials science.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxy-3-pyrazol-1-ylmethyl-benzaldehyde | Contains a methoxy group instead of isopropoxy | Different electronic properties affecting reactivity |

| 4-Chlorobenzaldehyde | Halogen substitution on the benzaldehyde | Higher electrophilicity due to chlorine |

| 1-(4-Isopropylbenzyl)-1H-pyrazole | Similar pyrazole structure | Different substituents leading to varied biological activity |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity. The unique combination of an isopropoxy group and the specific pyrazole structure in this compound may enhance its pharmacological profile compared to these related compounds.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other benzaldehyde derivatives and pyrazole-containing molecules. Below is a comparative analysis based on molecular properties and substituent effects:

Table 1: Key Structural and Molecular Data of Comparable Compounds

| Compound Name | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde | 032834 | C₁₄H₁₆N₂O₂ | 244.30 | 1015844-32-2 | 4-isopropoxy, 3-pyrazol-1-ylmethyl |

| 4-Isopropoxy-3-methoxymethyl-benzaldehyde | 032833 | C₁₂H₁₆O₃ | 208.26 | 947012-59-1 | 4-isopropoxy, 3-methoxymethyl |

| 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde | 032835 | C₁₅H₂₁NO₂ | 247.34 | 917561-88-7 | 4-propoxy, 3-pyrrolidin-1-ylmethyl |

| 1-(Pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | N/A | C₉H₇N₃O | 173.17 | N/A | Pyridinyl-pyrazole core |

Notes:

- Molecular Weight : The compound’s higher molecular weight (244.30 g/mol) compared to its methoxymethyl analog (208.26 g/mol) reflects the pyrazole moiety’s contribution .

Research Findings and Functional Comparisons

Physicochemical Properties

- Solubility : The pyrazole-1-ylmethyl group may reduce aqueous solubility compared to methoxymethyl analogs but improve interactions with hydrophobic binding pockets .

- Synthetic Accessibility : The discontinued status of this compound contrasts with commercially available analogs like 4-Propoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde, highlighting supply-chain challenges .

Discrepancies in Molecular Data

A conflict exists between (molecular weight: 203.25 g/mol) and (244.30 g/mol). Based on the molecular formula C₁₄H₁₆N₂O₂ , the correct weight is 244.30 g/mol , suggesting a typographical error in .

Biological Activity

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde (CAS No. 1015844-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The isopropoxy group enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Antibacterial Activity : Pyrazole derivatives have shown effectiveness against Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. For example, derivatives with similar functional groups demonstrated minimum inhibitory concentrations (MICs) ranging from 512 μg/mL to 1,024 μg/mL against multidrug-resistant strains .

- Antifungal Activity : The compound's structural analogs were evaluated for antifungal activity against phytopathogenic fungi, showing IC50 values indicating effective inhibition. For instance, certain pyrazoles exhibited IC50 values of 16.77 µg/mL against Fusarium solani and 28.84 µg/mL against Colletotrichum gloeosporioides .

Anticancer Activity

Pyrazole derivatives are being explored for their anticancer properties. Studies have shown that they can induce cytotoxic effects in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin has been investigated for potential synergistic effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act by inhibiting enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : By binding to various receptors, it could modulate signaling pathways that lead to apoptosis in cancer cells or disrupt biofilm formation in bacteria .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Mannich reaction : Introduce the pyrazole moiety to the benzaldehyde core using N,N'-bis(methoxymethyl)diaza-18-crown-6 under reflux with acetic acid catalysis .

- Vilsmeier-Haack formylation : Apply this method to introduce the aldehyde group to the aromatic ring, optimizing reaction time (4–6 hours) and temperature (80–100°C) to avoid side products like over-oxidized intermediates .

- Solvent selection : Use absolute ethanol for reflux reactions to enhance solubility of intermediates, as demonstrated in substituted benzaldehyde syntheses (yields: 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer:

- HPLC : Confirm purity (≥95%) using a C18 column, mobile phase (acetonitrile/water, 70:30 v/v), and UV detection at 254 nm .

- Spectroscopy :

- IR : Identify aldehyde C=O stretching (~1640 cm⁻¹) and pyrazole C=N (~1530 cm⁻¹) .

- NMR : Look for aldehyde proton resonance at δ 9.2–9.3 ppm (¹H) and isopropoxy CH₃ signals at δ 1.2–1.4 ppm (¹H) .

- Elemental analysis : Validate empirical formula (e.g., C₁₆H₁₈N₂O₂) with ≤0.3% deviation from theoretical values .

Q. What stability considerations are essential for handling and storing this compound?

Methodological Answer:

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

- Antioxidant assays : Use DPPH radical scavenging (IC₅₀) and FRAP assays at 10–100 µM concentrations, comparing to standards like ascorbic acid .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA, noting IC₅₀ values relative to indomethacin .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for similar benzaldehyde derivatives be resolved?

Methodological Answer:

- Compare reaction conditions : Variations in substituent positions (e.g., nitro vs. methoxy groups) or solvent polarity (DMF vs. ethanol) may alter bioactivity .

- Control impurities : Use preparative HPLC to isolate by-products (e.g., over-oxidized aldehydes) and re-test activity .

- Validate assays : Replicate studies using standardized protocols (e.g., identical cell lines or enzyme batches) to minimize variability .

Q. What strategies optimize regioselectivity during the introduction of the pyrazole moiety?

Methodological Answer:

Q. How can by-products from the synthesis of this compound be identified and quantified?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model electrophilic aldehyde reactivity and pyrazole ring charge distribution .

- Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina with PyRx .

Q. How do solvent polarity and proticity affect the compound’s stability during catalytic hydrogenation?

Methodological Answer:

- Polar aprotic solvents : Use THF or DMF to stabilize transition states during hydrogenation, avoiding protic solvents (e.g., methanol) that may protonate the pyrazole nitrogen .

- Catalyst selection : Compare Pd/C (10% w/w) vs. Raney Ni for selective reduction of nitro groups without altering the aldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.